4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
Description
4-((Benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a tert-butyl carboxamide group and a benzo[b]thiophene-2-carboxamido methyl moiety.
Properties
IUPAC Name |
4-[(1-benzothiophene-2-carbonylamino)methyl]-N-tert-butylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-20(2,3)22-19(25)23-10-8-14(9-11-23)13-21-18(24)17-12-15-6-4-5-7-16(15)26-17/h4-7,12,14H,8-11,13H2,1-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBQNLQEWCUNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzo[b]thiophene-2-carboxamide. This can be achieved through the reaction of benzo[b]thiophene-2-carboxylic acid with ammonia or an amine derivative under suitable conditions[_{{{CITATION{{{_3{An efficient route to regioselective functionalization of benzob ...
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and carboxamide groups in Compound A undergo hydrolysis under acidic or basic conditions.
Acidic Hydrolysis
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Conditions : Concentrated HCl (6 M), reflux at 110°C for 6–8 hours.
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Products : Benzo[b]thiophene-2-carboxylic acid and tert-butyl piperidine-1-carboxylate.
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Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
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Conditions : NaOH (2 M), ethanol/water (1:1), 80°C for 4 hours.
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Products : Sodium benzo[b]thiophene-2-carboxylate and tert-butyl piperidine-1-carboxylate.
Substitution Reactions
The piperidine nitrogen and thiophene ring participate in nucleophilic substitution reactions.
Piperidine N-Alkylation
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Reagents : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.
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Conditions : 60°C for 12 hours.
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Products : Quaternary ammonium derivatives with retained tert-butyl carboxamide .
Electrophilic Aromatic Substitution on Benzo[b]thiophene
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Reagents : Bromine (Br₂) in acetic acid.
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Conditions : Room temperature, 2 hours.
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Products : 3-Bromo-benzo[b]thiophene-2-carboxamide derivative.
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Regioselectivity : Bromination occurs preferentially at the 3-position of the thiophene ring.
Coupling Reactions
Compound A serves as a substrate for cross-coupling and amide-bond-forming reactions.
Suzuki–Miyaura Coupling
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Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.
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Applications : Introduces aryl groups to the benzo[b]thiophene moiety (e.g., para-methylphenyl) .
Amide Coupling
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Reagents : Carboxylic acids, HATU, DIPEA.
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Conditions : DMF, room temperature, 16 hours.
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Products : New carboxamide derivatives at the piperidine or thiophene positions .
Deprotection of the tert-Butyl Group
The tert-butyl carboxamide group is cleaved under acidic conditions:
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Conditions : 4 M HCl in 1,4-dioxane, room temperature for 1 hour .
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Products : Free piperidine-1-carboxamide (primary amine after further hydrolysis) .
Thiophene Ring Oxidation
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Reagents : mCPBA (meta-chloroperbenzoic acid).
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Conditions : Dichloromethane, 0°C to room temperature.
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Products : Benzo[b]thiophene-S-oxide derivative.
Reductive Amination
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Reagents : Aldehydes, NaBH(OAc)₃.
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Conditions : THF, 12 hours.
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Applications : Modifies the piperidine nitrogen with alkyl/aryl groups .
Comparative Reaction Data
Mechanistic Insights
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Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by electron-withdrawing effects of the thiophene ring.
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Suzuki Coupling : Requires palladium-mediated oxidative addition and transmetallation steps .
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Deprotection : The tert-butyl group acts as a protective group, removable under mild acidic conditions without affecting other functional groups .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, such as antimicrobial properties.
Medicine: Potential use in drug development, particularly in targeting specific biological pathways.
Industry: Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific applications. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the activation or inhibition of specific pathways. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Modifications
Key Differentiators
Substituent Effects :
- The benzo[b]thiophene-2-carboxamido group in the target compound provides a rigid aromatic system absent in benzimidazolone or thiophene-based analogs. This rigidity may enhance target binding specificity.
- The tert-butyl carboxamide substituent offers metabolic stability over smaller groups (e.g., methyl or iodophenyl) seen in other piperidine carboxamides .
Therapeutic Potential: While B428/B623 () are validated uPA inhibitors, the target compound’s lack of an amidino group may redirect its activity toward other serine proteases or kinases.
Biological Activity
The compound 4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a derivative of benzo[b]thiophene, a class of compounds known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to summarize the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Analysis
The compound can be synthesized through a multi-step process involving the reaction of benzo[b]thiophene-2-carboxylic acid derivatives with piperidine and tert-butyl isocyanate. The resulting structure incorporates both the benzo[b]thiophene moiety and a piperidine ring, which are crucial for its biological activity.
Antimicrobial Activity
Research has shown that benzo[b]thiophene derivatives exhibit significant activity against various strains of Mycobacterium tuberculosis (MTB). For instance, compounds derived from benzo[b]thiophenes demonstrated minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against both drug-sensitive and multidrug-resistant strains of MTB . The presence of the carboxamide functional group in our compound may enhance its binding affinity to bacterial enzymes, contributing to its antimicrobial properties.
Anticancer Activity
In vitro studies have indicated that benzo[b]thiophene derivatives possess potent anticancer effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Du-145 (prostate cancer). The IC50 values for these compounds ranged from 1.81 to 9.73 μM, indicating strong antiproliferative activity . This suggests that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies suggest that this compound could bind effectively to these enzymes due to its structural conformation .
- Intermolecular Interactions : The presence of multiple functional groups allows for various intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) with target proteins, enhancing its efficacy .
Case Studies
Several studies have focused on the biological evaluation of benzo[b]thiophene derivatives:
- In one study, a series of benzo[b]thiophene-2-carboxylic acid derivatives were tested against MTB, revealing that some compounds exhibited superior activity compared to traditional antibiotics like rifampicin .
- Another investigation into the antiproliferative effects against human cancer cell lines demonstrated that specific derivatives significantly inhibited cell growth at low concentrations, supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide with high yield and purity?
- Methodological Answer : The synthesis typically involves coupling benzo[b]thiophene-2-carboxylic acid with a tert-butyl-piperidine intermediate via carboxamide linkage. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC under inert conditions (N₂ atmosphere) to minimize side reactions .
- Purification : Recrystallization from methanol/diethyl ether as an HCl salt improves purity (yield ~51%) .
- Optimization : Adjust reaction time (12-24 hours) and temperature (0°C to room temperature) to balance yield and byproduct formation. Monitor via TLC or HPLC for intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., tert-butyl at δ 1.4 ppm, benzo[b]thiophene protons at δ 7.3–7.8 ppm) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
- HPLC : Ensure ≥98% purity using a C18 column with acetonitrile/water gradients .
Q. How can researchers initially assess the biological activity of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., dopamine or serotonin receptors) due to structural similarity to piperazine derivatives. Use radioligand displacement assays (e.g., -spiperone for D₂ receptors) .
- Enzyme Inhibition Studies : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Modify the benzo[b]thiophene ring (e.g., introduce electron-withdrawing groups) or the piperidine tert-butyl group (e.g., replace with cyclopropyl) to assess impact on potency .
- Biological Testing : Compare IC₅₀ values in receptor binding assays. For example, replacing the tert-butyl group with a 4-fluorophenyl moiety increased affinity for 5-HT₁A receptors by ~30% in related compounds .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like dopamine receptors .
Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Assay Validation : Repeat experiments under standardized conditions (pH, temperature, buffer composition) .
- Orthogonal Assays : Confirm activity via alternative methods (e.g., SPR for binding kinetics if radioligand assays show variability) .
- Metabolite Screening : Check for compound degradation via LC-MS; unstable tert-butyl groups may form reactive intermediates under assay conditions .
Q. What computational strategies can predict the metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or StarDrop to identify metabolic hotspots (e.g., tert-butyl oxidation or amide hydrolysis) .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorometric kits. Piperidine derivatives often show moderate CYP3A4 inhibition (~40% at 10 µM) .
- Microsomal Stability Studies : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Q. What experimental approaches are suitable for determining the compound's toxicity profile in preclinical research?
- Methodological Answer :
- Acute Toxicity : Follow OECD Guideline 423, administering doses from 50–500 mg/kg in rodent models and monitoring for 14 days .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) and micronucleus assays in human lymphocytes .
- Cardiotoxicity Screening : Use hERG channel inhibition assays (patch-clamp or FLIPR) to assess arrhythmia risk .
Data Contradiction and Validation
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IV administration in rodents) and tissue distribution via radiolabeling (e.g., -tagged compound) .
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction; high protein binding (>95%) may reduce in vivo activity .
- Metabolite Identification : Use HR-MS/MS to detect active metabolites that may contribute to in vivo effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
